1-Ethyl-3-(4-oxocyclohexyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(4-oxocyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7H,2-6H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQIJWWXVWIGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Aspects of 1 Ethyl 3 4 Oxocyclohexyl Urea Formation
Classical and Contemporary Approaches to Urea (B33335) Bond Formation
The construction of the urea moiety (R-NH-CO-NH-R') is a cornerstone of organic synthesis. For 1-ethyl-3-(4-oxocyclohexyl)urea, this involves creating a linkage between an ethyl group and a 4-oxocyclohexyl group through a carbonyl bridge.
Condensation Reactions Involving Cyclohexanone (B45756) and Substituted Ureas
The direct condensation of a ketone with a urea derivative represents a straightforward approach to certain cyclic urea adducts. In the context of this compound, a plausible route involves the reaction of 1,4-cyclohexanedione (B43130) with ethylurea (B42620) under acid catalysis.
The mechanism for such a reaction typically begins with the protonation of the ketone's carbonyl oxygen by an acid, which enhances the electrophilicity of the carbonyl carbon. nptel.ac.in The nucleophilic nitrogen of ethylurea then attacks this activated carbonyl. A series of proton transfers, followed by the elimination of a water molecule, would lead to the formation of an imine or a more stable cyclic adduct. acs.orgnih.gov For a monoketone like 4-oxocyclohexanone, this reaction is generally reversible and may not lead to a stable urea product without subsequent steps. nih.gov However, using a diketone precursor like 1,4-cyclohexanedione, a selective mono-condensation with ethylurea could theoretically yield an enone-urea intermediate, which upon reduction of the carbon-carbon double bond would give the desired product. The challenge in this approach lies in controlling the reaction to prevent di-condensation and other side reactions. libretexts.org
| Reaction Step | Description | Key Intermediates |
| 1. Carbonyl Activation | Protonation of one carbonyl group of 1,4-cyclohexanedione by an acid catalyst. | Protonated ketone |
| 2. Nucleophilic Attack | Attack of the terminal nitrogen of ethylurea on the activated carbonyl carbon. | Hemiaminal intermediate |
| 3. Dehydration | Elimination of a water molecule to form a C=N bond, resulting in an α,β-unsaturated product. | Conjugated iminium ion, Enone-urea |
| 4. Reduction (Hypothetical) | Selective reduction of the newly formed C=C bond to yield the final saturated product. | This compound |
Amide-Based Synthesis via Hofmann Rearrangement and Isocyanate Intermediates
The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom, proceeding through a key isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This principle can be adapted for urea synthesis. The most common strategy involves the reaction of an isocyanate with an amine. nih.gov Two primary pathways can be envisioned for the synthesis of this compound.
Pathway A: This route begins with the generation of ethyl isocyanate from propanamide via the Hofmann rearrangement. In this reaction, the amide is treated with bromine and a strong base, like sodium hydroxide, to form an N-bromoamide. Subsequent deprotonation and rearrangement lead to the expulsion of the bromide ion and migration of the ethyl group from the carbonyl carbon to the nitrogen, yielding ethyl isocyanate. wikipedia.org This highly reactive isocyanate is then treated with 4-aminocyclohexanone (B1277472) to form the final urea product through nucleophilic addition of the amine to the isocyanate carbon.
Pathway B: An alternative approach involves the Hofmann rearrangement of 4-oxocyclohexanecarboxamide. This would generate the 4-isocyanatocyclohexanone intermediate. Subsequent reaction with ethylamine (B1201723) would then furnish the target compound.
A critical precursor for Pathway A is 4-aminocyclohexanone. Its synthesis can be accomplished from 4-aminocyclohexanol through selective oxidation. google.comgoogle.com 4-Aminocyclohexanol itself can be prepared via methods like the catalytic hydrogenation of 4-nitrophenol (B140041) followed by reduction, or through enzymatic cascades starting from 1,4-cyclohexanedione. chemicalbook.comd-nb.info
| Pathway | Starting Materials | Key Intermediate | Final Step |
| A | Propanamide, 4-Aminocyclohexanone | Ethyl isocyanate | Reaction of ethyl isocyanate with 4-aminocyclohexanone |
| B | 4-Oxocyclohexanecarboxamide, Ethylamine | 4-Isocyanatocyclohexanone | Reaction of 4-isocyanatocyclohexanone with ethylamine |
Carbodiimide-Mediated Coupling Strategies for Urea Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents widely used in the formation of amide and ester bonds. wikipedia.orgwikipedia.org Their application can be extended to urea synthesis. The mechanism typically involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comunimi.it
For urea synthesis from two different amines, a common method involves using carbon dioxide as the carbonyl source. nih.govnih.gov In this approach, one of the amine substrates, for example, ethylamine, reacts with CO2 to form a carbamic acid salt in situ. acs.org The carbodiimide (B86325) then activates this carbamic acid. Under certain conditions, such as those used in a Mitsunobu reaction, this can lead to dehydration and the in-situ formation of an isocyanate. nih.govacs.org This isocyanate intermediate (ethyl isocyanate) is then trapped by the second amine (4-aminocyclohexanone) to yield this compound. The primary byproduct of this reaction is a urea derivative corresponding to the carbodiimide used (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. wikipedia.org
Functional Group Interconversions for the 4-Oxocyclohexyl Moiety
An alternative synthetic strategy involves constructing the ethylurea side chain first and then performing a functional group interconversion on the cyclohexane (B81311) ring to introduce the ketone.
Selective Oxidation Reactions on Cyclohexane Precursors
This synthetic route commences with a precursor molecule, 1-ethyl-3-(4-hydroxycyclohexyl)urea, which is commercially available. sigmaaldrich.comchemical-suppliers.eu The task then simplifies to the selective oxidation of the secondary alcohol on the cyclohexane ring to the corresponding ketone without affecting the urea functionality. A wide array of modern oxidation reagents can accomplish this transformation with high efficiency and selectivity. organic-chemistry.orglibretexts.org
The choice of oxidant is crucial for achieving high yields and avoiding over-oxidation or side reactions. Milder, more selective reagents are generally preferred over harsh, non-selective ones like potassium permanganate.
| Oxidation Reagent/System | Common Name | Typical Conditions | Advantages |
| CrO₃/H₂SO₄/Acetone | Jones Reagent | Acetone, 0 °C to RT | Powerful and inexpensive. libretexts.org |
| Pyridinium chlorochromate (PCC) | Corey's Reagent | CH₂Cl₂, RT | Mild, stops at aldehyde for 1° alcohols, good for 2° alcohols. libretexts.org |
| Dess-Martin Periodinane (DMP) | DMP | CH₂Cl₂, RT | Mild, neutral pH, high yields, short reaction times. youtube.com |
| (COCl)₂/DMSO, then Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to RT | Mild, high yields, avoids heavy metals. |
| TEMPO/NaOCl | TEMPO-Bleach | CH₂Cl₂/H₂O, 0 °C to RT | Catalytic, uses inexpensive bleach as terminal oxidant. organic-chemistry.org |
Introduction of the Ethyl Group through Alkylation or Nucleophilic Additions
The ethyl group can be introduced onto the urea nitrogen at various stages of the synthesis. A direct N-alkylation of a urea precursor is a viable method. google.comgoogle.com This pathway would involve first synthesizing 1-(4-oxocyclohexyl)urea. This precursor could then be subjected to N-alkylation using an ethylating agent such as ethyl iodide or diethyl sulfate. This reaction is typically performed in the presence of a base to deprotonate the urea nitrogen, increasing its nucleophilicity. The use of a solid base and a phase-transfer catalyst can facilitate this process. google.com A key challenge is controlling the selectivity of the alkylation, as both N- and O-alkylation are possible, and dialkylation can also occur. google.com However, under controlled conditions, N-alkylation can be favored to produce the desired this compound.
Multi-Component Reactions (MCRs) for the Construction of Related Scaffolds
Multi-component reactions (MCRs), where three or more starting materials react in a single step to form a product that contains significant portions of all the reactants, represent an efficient strategy for the synthesis of complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, isocyanate-based MCRs are widely used to construct diverse heterocyclic and urea-containing scaffolds. nih.gov
For instance, the Biginelli reaction is a well-known MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidines. clockss.org While this does not directly yield a cyclohexyl-urea conjugate, it demonstrates the utility of urea in MCRs for building complex structures.
Isocyanates are versatile components in MCRs. They can react with a variety of nucleophiles, and this reactivity has been exploited in the synthesis of various uracil (B121893) analogues and other nitrogen-containing heterocycles. nih.gov For example, a four-component reaction involving the simultaneous formation of a urea and a palladium-catalyzed carbonylation of α-chloroketones has been used to produce uracil derivatives. nih.gov It is conceivable that a similar strategy could be adapted to involve a cyclohexanone derivative, an amine, and an isocyanate to generate related cyclohexyl-fused heterocyclic ureas.
The following table presents examples of MCRs that utilize urea or isocyanates to form complex scaffolds, illustrating the potential for developing an MCR for the synthesis of this compound or its analogs.
| MCR Name | Reactants | Product Type |
| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidine |
| Isocyanate-based 4-MCR | α-Chloroketone, Amine, Isocyanate, Carbon Monoxide | Uracil analogue |
Stereochemical Considerations in Synthesis of Cyclohexyl-Urea Conjugates
The synthesis of this compound from 4-aminocyclohexanone introduces a disubstituted cyclohexane ring, which brings about important stereochemical considerations. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. In a 1,4-disubstituted cyclohexane, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). libretexts.org
In the case of this compound, the starting material, 4-aminocyclohexanone, is achiral. The reaction with ethyl isocyanate does not create a new chiral center. However, the resulting molecule can exist as cis and trans diastereomers. libretexts.org The cis isomer would have both the ethylurea group and the oxo group pointing to the same face of the cyclohexane ring in a hypothetical planar representation, while in the trans isomer, they would be on opposite faces.
In the chair conformation, the substituents can occupy either axial or equatorial positions. For a 1,4-disubstituted cyclohexane, the trans isomer can exist as a diequatorial conformer or a diaxial conformer. The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions. mvpsvktcollege.ac.in The cis isomer exists as two rapidly interconverting chair conformers, each with one axial and one equatorial substituent. mvpsvktcollege.ac.in
The stereochemical outcome of the synthesis would depend on the stereochemistry of the starting 4-aminocyclohexanone if a specific isomer were used, or it could lead to a mixture of cis and trans isomers. The separation of these diastereomers would typically be achieved by chromatographic techniques such as column chromatography or by fractional crystallization. The characterization of the individual isomers would rely on spectroscopic methods, particularly NMR spectroscopy, where the coupling constants of the cyclohexane ring protons can provide information about the relative stereochemistry of the substituents.
The table below summarizes the possible stereoisomers of this compound.
| Isomer | Relative Position of Substituents | Chirality |
| cis | Same side of the ring | Achiral (meso) |
| trans | Opposite sides of the ring | Achiral |
Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 4 Oxocyclohexyl Urea
Reactivity of the Urea (B33335) Linkage
The urea moiety in 1-Ethyl-3-(4-oxocyclohexyl)urea possesses nucleophilic nitrogen atoms and is capable of engaging in significant hydrogen bonding, which influences its reactivity.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea linkage can undergo alkylation and acylation reactions. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general principles of urea chemistry.
N-Alkylation: The alkylation of ureas can be complex, with the potential for reaction at either the nitrogen or oxygen atoms. However, processes have been developed to favor N-alkylation. For instance, reacting a urea with an alkylating agent like an alkyl halide, dialkyl sulfate, or p-toluenesulfonic acid ester can lead to the formation of N-alkylated ureas. google.com For example, N-butyl-N'-ethylurea has been synthesized by reacting N-butylurea with ethyl toluene-4-sulfonate or ethyl methanesulfonate. google.com Similarly, N-butyl-N'-decylurea was obtained using decyl bromide as the alkylating agent. google.com These examples suggest that the nitrogen atoms of this compound could be further alkylated under suitable conditions.
N-Acylation: Acylation of the urea nitrogens can also be achieved, typically using acylating agents such as acid chlorides or anhydrides. This would introduce an acyl group onto one or both of the nitrogen atoms, further functionalizing the molecule.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The urea functional group is a potent hydrogen bond donor and acceptor. acs.orgnih.gov The N-H groups act as donors, while the carbonyl oxygen and the nitrogen lone pairs can act as acceptors. acs.org These hydrogen bonds can lead to the formation of various supramolecular structures in the solid state and influence the molecule's reactivity in solution. acs.orgnih.gov
The strength of these hydrogen bonds can be influenced by the substituents on the urea. rsc.org For instance, electron-withdrawing groups can increase the acidity of the N-H protons, making them better hydrogen bond donors. rsc.org In solution, the presence of other hydrogen bond acceptors or donors can compete with the self-association of urea molecules. mdpi.com For example, in a solvent like ethyl acetate, which is a hydrogen bond acceptor, the typical urea-urea hydrogen bonds (N–H⋯O=C) can be partially replaced by hydrogen bonds with the solvent. mdpi.com This disruption of hydrogen bonding can, in turn, affect the reactivity of the urea linkage, for instance, by altering the nucleophilicity of the nitrogen atoms.
Transformations Involving the 4-Oxocyclohexyl Ketone Group
The ketone functionality on the cyclohexyl ring is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and reduction.
Carbonyl Condensation Reactions (e.g., Imine, Oxime, Hydrazone Formation)
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form new C=N double bonds. These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
| Reactant | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Mildly acidic or basic conditions |
| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Mildly acidic conditions |
Hydrazone Formation: A notable example of this reactivity is the Wolff-Kishner reduction, which commences with the formation of a hydrazone by reacting a ketone with hydrazine (NH₂NH₂). masterorganicchemistry.com This initial step is a classic carbonyl condensation reaction.
Nucleophilic Addition Reactions to the Carbonyl (e.g., Grignard, Wittig, Aldol)
The electrophilic carbon atom of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction leads to the formation of a new carbon-carbon or carbon-heteroatom bond and changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orglibretexts.org
| Reaction Type | Nucleophile | Product | Key Features |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | Forms a new C-C bond; reaction is generally irreversible. youtube.com |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Forms a C=C double bond, replacing the C=O bond. |
| Aldol (B89426) Addition | Enolate Ion | β-Hydroxy Ketone | Forms a new C-C bond; the reaction is often reversible. openstax.org |
Aldol Reaction: In an aldol reaction, an enolate, formed by deprotonating the α-carbon of a carbonyl compound, acts as a nucleophile and attacks the carbonyl carbon of another molecule. vanderbilt.edulibretexts.orgyoutube.com This results in the formation of a β-hydroxy carbonyl compound. openstax.org The reaction can be catalyzed by either acid or base. openstax.org The equilibrium of the aldol reaction is influenced by steric factors, with less substituted aldehydes generally favoring the product more than ketones. openstax.org
Reduction of the Ketone Functionality
The ketone group can be reduced to a secondary alcohol, 1-Ethyl-3-(4-hydroxycyclohexyl)urea, or completely deoxygenated to a methylene (B1212753) group. acsgcipr.org A variety of reducing agents can accomplish this transformation.
Reduction to an Alcohol:
| Reducing Agent | Solvent | Key Features |
| Sodium Borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., Methanol, Ethanol) | A mild and selective reducing agent for aldehydes and ketones. tamu.edu |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., Diethyl ether, THF) | A powerful and less selective reducing agent that reacts with a wide range of carbonyl compounds. tamu.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Catalysts like Pd/C or Pt/C can be used. masterorganicchemistry.com |
| L-Selectride | Dry THF | A sterically hindered borohydride that can provide stereoselectivity. tamu.edu |
The stereochemical outcome of the reduction of cyclic ketones like this compound can be influenced by the reducing agent and reaction conditions, potentially leading to a mixture of cis and trans isomers of the resulting alcohol. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with sodium borohydride is a common undergraduate laboratory experiment to study the stereoselectivity of hydride reductions. tamu.eduyoutube.com
Deoxygenation to a Methylene Group:
| Reaction | Reagents | Key Features |
| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), Strong Base (e.g., KOH), High-boiling solvent (e.g., Ethylene glycol) | Proceeds via a hydrazone intermediate under basic conditions. masterorganicchemistry.com |
| Clemmensen Reduction | Zinc Amalgam (Zn-Hg), Strong Acid (e.g., HCl) | Performed under acidic conditions; works best for aromatic ketones. masterorganicchemistry.com |
Reactions of the Cyclohexyl Ring System
The cyclohexanone (B45756) core of this compound is a versatile platform for a variety of chemical modifications. The carbonyl group activates the adjacent α-carbons for enolate formation and subsequent reactions, while the ketone itself is susceptible to nucleophilic attack. The 4-ureido substituent, while seemingly remote, can exert stereoelectronic effects that influence the diastereoselectivity of these transformations.
Stereoselective Transformations of Cyclohexane (B81311) Derivatives
The reduction of the cyclohexanone moiety in this compound to the corresponding cyclohexanol (B46403) is a key transformation that can lead to the formation of cis and trans diastereomers. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric and electronic properties of the substituents on the cyclohexane ring.
In the case of 4-substituted cyclohexanones, the stereoselectivity of hydride reduction is often governed by the principles of steric approach control and torsional strain. Bulky reducing agents, such as those derived from borohydrides with sterically demanding ligands (e.g., L-Selectride), tend to approach the carbonyl group from the less hindered face, which is typically the equatorial direction. This leads to the formation of the axial alcohol as the major product. Conversely, smaller hydride reagents, like sodium borohydride, can approach from the axial direction, resulting in the formation of the more thermodynamically stable equatorial alcohol.
For this compound, the ethylurea (B42620) substituent at the 4-position is expected to preferentially occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize 1,3-diaxial interactions. The stereochemical course of the reduction can be influenced by this substituent. For instance, the use of certain biocatalysts, such as anthracnose fungi, has been shown to stereoselectively reduce 4-alkylcyclohexanones to the corresponding trans-alcohols with high diastereoselectivity. researchgate.net Similarly, the use of cerium(III) chloride in conjunction with sodium borohydride is a well-established method for achieving high stereoselectivity in the reduction of 4-substituted cyclohexanones. colab.ws
The diastereoselectivity of these reductions can be analyzed and quantified using techniques such as 1H NMR spectroscopy to determine the ratio of the cis and trans isomers formed.
Table 1: Potential Stereoselective Reductions of this compound
| Reducing Agent | Expected Major Product (Stereochemistry) | Rationale |
| Sodium Borohydride (NaBH4) | trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea (equatorial -OH) | Axial attack of the small hydride reagent is favored. tamu.edu |
| L-Selectride® | cis-1-Ethyl-3-(4-hydroxycyclohexyl)urea (axial -OH) | Equatorial attack of the bulky hydride reagent is favored. tamu.edu |
| Baker's Yeast (Saccharomyces cerevisiae) | Potentially stereoselective | Biocatalytic reductions are known to exhibit high stereoselectivity. |
| Cerium(III) chloride / NaBH4 | High diastereoselectivity | The Lewis acidic cerium salt coordinates to the carbonyl oxygen, influencing the trajectory of hydride attack. colab.ws |
Ring Annulation and Spiro-Compound Formation via Cyclohexanone Intermediates
The cyclohexanone moiety of this compound serves as a valuable precursor for the construction of more complex fused and spirocyclic ring systems. These transformations often proceed through the formation of an enolate intermediate, which can then participate in intramolecular or intermolecular carbon-carbon bond-forming reactions.
Ring Annulation:
The Robinson annulation is a powerful and widely used method for the formation of a new six-membered ring onto an existing ketone. nrochemistry.commasterorganicchemistry.comlibretexts.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. nih.govyoutube.comyoutube.com For this compound, treatment with a base would generate the corresponding enolate, which could then react with a Michael acceptor like methyl vinyl ketone. The subsequent intramolecular aldol condensation of the resulting 1,5-diketone would lead to the formation of a bicyclic system. masterorganicchemistry.combeilstein-journals.org The presence of the ureido group could potentially influence the regioselectivity of the initial enolate formation and the stereochemistry of the newly formed ring junctions.
Table 2: Hypothetical Robinson Annulation of this compound
| Step | Reactants | Intermediate/Product | Key Transformation |
| 1. Enolate Formation | This compound, Base (e.g., NaOEt) | Enolate of the starting material | Deprotonation α to the carbonyl |
| 2. Michael Addition | Enolate, Methyl Vinyl Ketone | 1,5-Diketone intermediate | Conjugate addition |
| 3. Aldol Condensation | 1,5-Diketone intermediate, Base | Fused bicyclic enone | Intramolecular cyclization and dehydration |
Spiro-Compound Formation:
Spirocycles, which contain two rings connected by a single common atom, are prevalent motifs in many biologically active molecules. nih.gov The ketone functionality in this compound provides a key reactive site for the construction of spirocyclic systems. nih.govrsc.org
One common strategy for the synthesis of spirocycles involves the reaction of a cyclic ketone with a bifunctional reagent. For example, reaction with a 1,2-amino alcohol could lead to the formation of a spiro-oxazolidine, while reaction with a 1,2-dithiol could yield a spiro-dithiolane. The formation of spiro-heterocycles is particularly well-documented. For instance, the condensation of steroidal ketones with various reagents can produce a wide array of spiro-heterocyclic steroids. nih.gov
Another approach involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, introduction of a nucleophilic group on the ethyl chain of the urea moiety could potentially lead to an intramolecular attack on the carbonyl carbon, forming a spirocyclic system. Furthermore, multi-component reactions offer an efficient route to complex spiro-heterocycles under various conditions, including microwave assistance. nih.govrsc.org
Table 3: Potential Spiro-Compound Syntheses from this compound
| Reaction Type | Reagents | Resulting Spiro-Compound |
| Condensation | Ethylene glycol, Acid catalyst | Spiro-dioxolane |
| Condensation | 1,2-Ethanedithiol, Lewis acid | Spiro-dithiolane |
| Multi-component Reaction | Isatin, Malononitrile | Spiro-oxindole derivative |
| Intramolecular Cyclization | Functionalized derivative with a tethered nucleophile | Various spiro-heterocycles |
Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 3 4 Oxocyclohexyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Ethyl-3-(4-oxocyclohexyl)urea, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group, the cyclohexyl ring protons, and the urea (B33335) N-H protons.
Based on analogous structures like 1,3-diethylurea (B146665) and ethyl 4-oxocyclohexanecarboxylate, the expected chemical shifts (δ) are as follows: the triplet for the methyl protons (CH₃) of the ethyl group would appear around 1.1 ppm, and the quartet for the methylene (B1212753) protons (CH₂) would be observed around 3.1 ppm. chemicalbook.comchemicalbook.com The protons on the cyclohexyl ring would likely appear as a complex multiplet in the region of 1.5-3.0 ppm. The proton on the carbon bearing the nitrogen (CH-N) would be expected at a downfield shift, potentially around 3.5-4.0 ppm. The N-H protons of the urea moiety would give rise to broad signals, the chemical shifts of which are highly dependent on the solvent and concentration, but typically appear in the range of 4.0-6.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl CH₃ | ~1.1 | Triplet | ~7.2 |
| Cyclohexyl CH₂ | ~1.5 - 2.8 | Multiplet | - |
| Ethyl CH₂ | ~3.1 | Quartet | ~7.2 |
| Cyclohexyl CH-N | ~3.5 - 4.0 | Multiplet | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon (C=O) of the urea group is characteristically found far downfield, typically in the range of 155-160 ppm. uva.nl The carbonyl carbon of the cyclohexanone (B45756) ring would appear at a very downfield chemical shift, generally above 200 ppm. The carbons of the ethyl group would be expected at approximately 15 ppm for the CH₃ and around 40 ppm for the CH₂. The carbons of the cyclohexyl ring would have signals in the range of 25-50 ppm, with the carbon attached to the nitrogen (C-N) appearing further downfield within this range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl CH₃ | ~15 |
| Cyclohexyl CH₂ | ~25 - 45 |
| Ethyl CH₂ | ~40 |
| Cyclohexyl C-N | ~45 - 55 |
| Urea C=O | ~158 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help in tracing the coupling network among the protons on the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular structure. For instance, correlations would be expected from the ethyl CH₂ protons to the urea carbonyl carbon and from the cyclohexyl CH-N proton to the urea carbonyl carbon, confirming the urea linkage.
The 4-position of the cyclohexyl ring in this compound is a prochiral center. If the ketone is reduced to a hydroxyl group, a chiral center is formed, leading to enantiomers. The assessment of the enantiomeric purity of such a chiral derivative is crucial. While this compound itself is not chiral, its derivatives can be.
Mosher's analysis is a powerful NMR-based method to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines. nih.govspringernature.com The chiral alcohol derivative of our target compound would be reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. udel.edu These diastereomers exhibit distinct NMR spectra. By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric esters, the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. nih.govyoutube.com Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) of the protons near the newly formed stereocenter can be used to deduce the absolute configuration of the alcohol. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds. docbrown.info
The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the urea group would give a strong absorption band around 1630-1680 cm⁻¹. rsc.org A second strong carbonyl absorption at a higher wavenumber, typically 1700-1725 cm⁻¹, would be indicative of the ketone functional group on the cyclohexyl ring. The C-N stretching vibrations are usually observed in the fingerprint region, between 1450 and 1150 cm⁻¹. docbrown.info
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Urea) | 3200 - 3400 | Medium-Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | 1700 - 1725 | Strong |
| C=O Stretch (Urea, "Amide I band") | 1630 - 1680 | Strong |
| N-H Bend (Urea, "Amide II band") | 1550 - 1620 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (molecular formula C₉H₁₆N₂O₂), the molecular weight is 184.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 184. The fragmentation pattern would provide further structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds. For example, fragmentation could lead to the formation of an ethyl isocyanate ion or a 4-aminocyclohexanone (B1277472) ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. rsc.org
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 184 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅]⁺ |
| 113 | [C₆H₉O + NH]⁺ |
| 71 | [C₂H₅NCO]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with a molecular formula of C9H16N2O2, the theoretical exact mass can be calculated. parchem.com HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) mass analyzer, provides an experimental mass value that can be compared to the theoretical value. A close correlation between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized molecule.
Electrospray ionization (ESI) is a common ionization technique for urea compounds, typically forming the protonated molecule [M+H]+ in the positive ion mode. The high-resolution measurement of this ion allows for the differentiation from other potential compounds with the same nominal mass but different elemental formulas.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C9H16N2O2 |
| Theoretical Exact Mass ([M+H]+) | 185.1285 |
| Experimental Exact Mass ([M+H]+) | 185.1283 |
| Mass Error (ppm) | -1.08 |
| Ionization Mode | ESI Positive |
Note: The experimental data presented in this table is hypothetical and for illustrative purposes.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for its purity to be accurately assessed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in pharmaceutical and chemical research. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is a common choice for the stationary phase, offering good retention and separation of a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected by a UV detector (typically at a wavelength where the urea chromophore absorbs, e.g., ~210 nm).
Table 2: Hypothetical HPLC Method and Purity Data for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 8.5 minutes |
| Purity | 98.5% |
Note: The experimental data presented in this table is hypothetical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities or for metabolite identification studies, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov In this technique, the HPLC system separates the components of a mixture, which are then ionized and analyzed by a mass spectrometer.
For this compound, the precursor ion ([M+H]+ at m/z 185.1) is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), is highly specific to the target molecule. The fragmentation of urea compounds often involves the cleavage of the C-N bonds of the urea moiety. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (Q1) | m/z 185.1 |
| Product Ion 1 (Q3) | m/z 116.1 (Loss of ethyl isocyanate) |
| Product Ion 2 (Q3) | m/z 70.1 (Ethyl isocyanate fragment) |
| Collision Energy | 20 eV |
| Ionization Mode | ESI Positive |
Note: The experimental data presented in this table is hypothetical and for illustrative purposes.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction. chemscene.comyoutube.com For the synthesis of this compound, which could, for example, involve the reaction of 4-aminocyclohexanone with ethyl isocyanate, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel or a diol-functionalized plate) alongside spots of the starting materials. sigmaaldrich.com The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate). The separated spots are visualized, for instance, under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The product, being more polar than the starting amine (in this hypothetical synthesis), would be expected to have a lower retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Table 4: Hypothetical TLC Data for the Synthesis of this compound
| Compound | Hypothetical Rf Value |
| 4-Aminocyclohexanone (Starting Material) | 0.2 |
| This compound (Product) | 0.5 |
| TLC System | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1) |
Note: The experimental data presented in this table is hypothetical and for illustrative purposes.
Computational Chemistry and Theoretical Studies on 1 Ethyl 3 4 Oxocyclohexyl Urea
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net However, no studies have been found that apply this method to 1-Ethyl-3-(4-oxocyclohexyl)urea.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule. For cyclohexyl derivatives, this typically involves analyzing the chair and boat conformations and the axial versus equatorial positions of substituents. sapub.orglibretexts.orgresearchgate.net A search of the literature yielded no specific studies on the geometry optimization or conformational analysis of this compound.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. nih.gov While this is a standard computational analysis, no published data for the HOMO-LUMO gap or orbital distributions for this compound could be located.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can predict spectroscopic data like infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govdestechpub.comacs.org These predictions are valuable for interpreting experimental spectra. However, no theoretical spectroscopic data for this compound has been published.
Reaction Pathway Energetics and Transition State Analysis
This area of study investigates the energy changes that occur during a chemical reaction, helping to elucidate reaction mechanisms. nih.govureaknowhow.com Research into the synthesis or reaction energetics specifically involving this compound from a computational standpoint is not available.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics simulations provide insights into how a molecule moves and interacts with its environment over time. nih.gov This is particularly useful for understanding conformational flexibility and interactions in solution or with biological macromolecules. No molecular dynamics studies on this compound have been published.
In Silico Molecular Modeling and Docking Studies for Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.netnih.gov This is a common practice in drug discovery to screen for potential inhibitors. researchgate.netnih.govnih.govresearchgate.net A literature search did not reveal any molecular docking studies performed with this compound against any biological target.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Urea (B33335) and its derivatives have been a focus of NLO studies due to their molecular structure, which can lead to significant second- and third-order NLO responses.
Theoretical studies on the urea crystal family, including urea, monomethylurea, and N,N'-dimethylurea, have been performed using first-principles calculations based on density functional theory (DFT). nih.govacs.org These studies have shown that the NLO properties of urea derivatives originate from charge transfer, which is enhanced by a "push-pull" effect along hydrogen bonds. nih.govacs.org The presence of electron-donating and electron-accepting groups can create large dipole moments, which are beneficial for NLO activity. nih.govacs.org
Experimental and theoretical studies on other novel urea derivatives have shown that they can exhibit significant NLO properties, often with first-order hyperpolarizability values many times higher than that of urea itself. nih.gov For instance, certain triazine-urea derivatives have been shown to be promising NLO materials. nih.gov The Z-scan technique is a common experimental method used to measure the third-order NLO properties, such as the non-linear refractive index (n₂) and the non-linear absorption coefficient (β). asianpubs.org
Table 2: Calculated NLO Properties for a Fused-Triazine Derivative Compared to Urea
| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Urea (Reference) | - | - | - |
| Fused-Triazine Derivative 1 | 2.76 | 6.09 | 15 times > Urea |
| Fused-Triazine Derivative 2 | 6.96 | 10.75 | 24 times > Urea |
This table is based on data for novel fused-triazine derivatives and is intended to illustrate the potential for NLO properties in urea-containing compounds, not specific values for this compound. nih.gov
Exploration of 1 Ethyl 3 4 Oxocyclohexyl Urea Derivatives in Chemical Biology and Materials Science
Role as Versatile Synthetic Intermediates in Organic Synthesis
The structural features of 1-Ethyl-3-(4-oxocyclohexyl)urea make it an ideal starting point for chemical synthesis. The ketone on the cyclohexyl ring and the urea (B33335) moiety both serve as handles for a wide range of chemical transformations, allowing for the construction of diverse and complex molecules.
Precursors for Complex Molecular Architectures
The this compound scaffold serves as a foundational element for building more elaborate molecular structures. Organic chemists utilize it as a precursor in multi-step syntheses to access novel compounds with potential therapeutic applications. For instance, the core structure can be incorporated into larger systems designed to inhibit specific enzymes. The synthesis of potent soluble epoxide hydrolase (sEH) inhibitors often begins with related cyclohexyl urea structures. nih.govnih.gov By modifying the cyclohexyl ring and the urea substituents, researchers can develop complex molecules tailored to interact with specific biological targets. nih.gov The synthesis of graphitic carbon nitride, a material with photocatalytic properties, can be achieved by heating urea, demonstrating the transformative potential of the urea core itself under thermal conditions. beilstein-journals.org This highlights how simple urea-based precursors can be converted into advanced materials with complex architectures. beilstein-journals.orgnih.gov
Scaffold for Further Functionalization and Derivatization
The true versatility of the this compound scaffold lies in its capacity for extensive functionalization. evitachem.com The ketone group on the cyclohexyl ring is a prime site for reactions such as reduction to a hydroxyl group, which can introduce chirality and new hydrogen-bonding opportunities. sigmaaldrich.com This hydroxyl group can be further derivatized, for example, by forming ethers or esters to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov
Similarly, the urea moiety's N-H groups can undergo further substitution, although this is less common than modifications at the cyclohexyl ring. This adaptability allows for the creation of large libraries of related compounds from a single, readily accessible scaffold. Such libraries are invaluable in medicinal chemistry for systematically probing the binding pocket of a target protein and optimizing inhibitor potency and selectivity. mdpi.comnih.gov The synthesis of various urea derivatives, such as those bearing aryl sulfonyl groups or peptidic extensions, showcases the scaffold's tolerance for a wide range of chemical modifications to improve properties like solubility and bioavailability. nih.govmdpi.com
Below is a table illustrating the functionalization potential of the related N,N'-disubstituted urea scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors.
| Parent Scaffold | Derivative Example | Modification | Biological Activity (IC₅₀) |
| N,N'-dicyclohexylurea (DCU) | trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | Addition of adamantyl and carboxy-phenoxy groups | 1.3 nM (human sEH) nih.gov |
| Cyclohexyl Urea | Amino acid derived cyclohexyl ureas | Addition of amino acid moieties | ~15 nM (human sEH) nih.gov |
| Aryl Urea | Sulfonyl urea derivatives | Incorporation of aryl sulfonyl groups | Potent inhibition mdpi.com |
Investigations into Biomolecular Interactions and Mechanistic Chemical Biology
Derivatives of this compound are not just synthetic curiosities; they are powerful tools for dissecting biological processes at the molecular level. Their ability to form specific, predictable interactions with proteins makes them ideal probes for studying enzyme mechanisms and cellular signaling pathways.
Structural Basis of Enzyme Inhibition by Urea Analogs (e.g., Soluble Epoxide Hydrolase Inhibition Mechanisms)
Urea-based compounds have been identified as potent inhibitors of several enzymes, with soluble epoxide hydrolase (sEH) being a prominent example. researchgate.net The sEH enzyme is involved in metabolizing lipid epoxides that play roles in blood pressure regulation and inflammation. nih.govmetabolomics.se The inhibitory action of urea analogs against sEH is well-characterized. Crystal structures of sEH in complex with urea inhibitors reveal that the urea moiety sits (B43327) in the enzyme's active site, mimicking the transition state of the natural substrate's hydrolysis. metabolomics.se The urea's oxygen acts as a hydrogen bond acceptor, interacting with key tyrosine residues in the active site, while the N-H groups donate hydrogen bonds to an aspartate residue, effectively anchoring the inhibitor and blocking substrate access. nih.govmetabolomics.se This dual hydrogen-bonding interaction is a hallmark of many urea-based enzyme inhibitors. nih.gov
Understanding Ligand-Target Binding through Molecular Interaction Analysis (e.g., Hydrogen Bonding Networks)
The study of how ligands like oxocyclohexyl urea derivatives bind to their protein targets provides fundamental insights into the principles of molecular recognition. nih.gov The primary force governing the binding of these urea scaffolds is the formation of extensive hydrogen bond networks. nih.govresearchgate.net A single urea group can act as both a hydrogen bond donor (via its two N-H groups) and a hydrogen bond acceptor (via its carbonyl oxygen). nih.govmdpi.com This allows it to form multiple, stabilizing interactions with the amino acid side chains and backbone of a protein's binding pocket. youtube.com The strength and geometry of these hydrogen bonds are critical for binding affinity and selectivity. nih.gov Molecular dynamics simulations and quantum chemical theories are often employed to analyze these interactions, revealing how the precise positioning of the urea and its substituents, like the oxocyclohexyl group, maximizes contact with the target protein. nih.govcolumbia.edu
Exploration of Chemical Scaffolds for Modulating Cellular Pathways (e.g., Kinase Inhibition Mechanisms by Related Oxocyclohexyl Compounds)
The utility of the oxocyclohexyl urea scaffold extends beyond sEH to other critical enzyme families, notably protein kinases. nih.gov Protein kinases are master regulators of a vast array of cellular pathways, and their dysregulation is implicated in diseases like cancer. nih.goved.ac.uk Many clinically approved kinase inhibitors feature a urea or ureido-like moiety that forms key hydrogen bonds within the ATP-binding site of the kinase, specifically at the "hinge region" that connects the N- and C-terminal lobes of the enzyme. nih.gov
The oxocyclohexyl group in this context serves as a non-polar, space-filling element that can be tailored to fit into hydrophobic pockets adjacent to the ATP-binding site. scispace.com By modifying the substituents on the urea and the cyclohexyl ring, chemists can design inhibitors that selectively target specific kinases out of the more than 500 in the human genome. nih.govnih.gov These inhibitors serve as chemical probes to modulate specific signaling pathways, helping to unravel their function in normal physiology and disease. nih.govnih.gov For example, compounds like Sorafenib and Regorafenib, which are diaryl ureas, effectively inhibit multiple kinases involved in tumor growth and angiogenesis by forming a crucial hydrogen bond network with the kinase hinge region. nih.govmdpi.com This demonstrates the power of the urea scaffold in creating potent modulators of fundamental cellular processes.
Applications in Advanced Materials Science
The unique molecular structure of this compound, featuring a reactive ketone group and a urea moiety capable of forming strong hydrogen bonds, positions it as a valuable building block in the synthesis of advanced materials. Its derivatives are being explored for their potential to create polymers with tailored properties and novel functional materials for specialized applications.
Utilization in Polymer Chemistry (e.g., Urea-Based Resins and Polymers)
The urea functional group is a cornerstone in polymer chemistry, primarily due to its ability to form strong, directional hydrogen bonds. These bonds can act as physical cross-links, significantly influencing the mechanical and thermal properties of the resulting polymers. rsc.org Urea-based polymers, such as polyureas and the widely used urea-formaldehyde (UF) resins, are a major class of thermosetting polymers, accounting for a significant portion of resins produced globally. wikipedia.org
Urea-formaldehyde resins are produced from the reaction of urea and formaldehyde (B43269), resulting in a nontransparent thermosetting polymer. wikipedia.org These resins are valued for their low cost, high reactivity, excellent bonding strength, and resistance to abrasion and moisture. wikipedia.org Their general properties make them suitable for a vast range of applications, from adhesives for plywood and particleboard to coatings and molded objects. wikipedia.orgbritannica.com The production process involves the condensation of urea and formaldehyde in an aqueous solution, which can then be processed into powders or syrups for various industrial uses. britannica.com
Modern polymer research focuses on creating materials with dynamic or "smart" properties, such as self-healing capabilities. The reversible nature of the urea bond is central to these innovations. By incorporating bulky substituents around the urea group, chemists can create "hindered urea bonds" (HUBs) that can dissociate and reform, allowing the polymer network to reshuffle and repair itself. nih.gov This approach has been successfully used to create dynamic linear polyureas and self-healing cross-linked poly(urea-urethane) networks. nih.gov
In this context, this compound serves as a potentially valuable monomer. Its urea group can participate in polymerization reactions, for instance, with diisocyanates, to form the polymer backbone. The hydrogen bonding from the urea linkage would impart strength and thermal stability. rsc.org Furthermore, the 4-oxo group on the cyclohexyl ring offers a reactive site for secondary modifications or for creating specific polymer architectures, such as cross-linked networks or for grafting other functional molecules onto the polymer chain.
Table 1: General Properties and Applications of Urea-Based Resins
| Property | Description | Common Applications |
|---|---|---|
| High Tensile Strength | Resistance to being pulled apart. wikipedia.org | Adhesives, molded objects, wood products. wikipedia.orgbritannica.com |
| High Hardness | Resistance to surface scratching and indentation. wikipedia.org | Decorative laminates, coatings, electrical casings. wikipedia.orgbritannica.com |
| Thermal Stability | Ability to withstand high temperatures without degrading. rsc.org | Automotive components, foundry sand molds. wikipedia.org |
| Moisture Resistance | Low water absorption. wikipedia.org | Wood glue, textiles, paper products. wikipedia.orgbritannica.com |
| Adhesion | Strong bonding to various substrates, especially wood. wikipedia.org | Plywood, particleboard, medium-density fibreboard (MDF). wikipedia.org |
| Chemical Structure | Contains urea (-NH-CO-NH-) linkages that form strong hydrogen bonds. | Cross-linked polymer networks. rsc.orgbritannica.com |
Development of Novel Functional Materials (e.g., Non-Linear Optical Materials)
Non-linear optical (NLO) materials are essential for modern photonics and optoelectronics, finding use in technologies like optical switching and data storage. bohrium.com Organic materials have emerged as promising candidates for NLO applications due to their high efficiencies, rapid response times, and the flexibility to tailor their molecular structure for specific properties. bohrium.com
Urea and its derivatives are particularly noted for their excellent NLO properties. mdpi.com The effectiveness of urea-based materials stems from the molecular arrangement in their crystal lattice. The hydrogen bonds formed by the urea group help to organize the molecules into a non-centrosymmetric structure, which is a key requirement for second-order NLO activity. researchgate.net Urea-based single crystals are known for their good transparency in the visible spectrum, high laser damage thresholds, and significant NLO coefficients. bohrium.com
Researchers have successfully grown and characterized various organic NLO crystals incorporating urea. For example, urea has been combined with other organic molecules like para-nitrophenol and glutaric acid to create new crystalline materials with significant NLO responses. mdpi.comresearchgate.net The third-order NLO properties of these materials are often evaluated using the Z-scan technique, which measures non-linear absorption and refraction. mdpi.com
The molecular structure of this compound makes it an intriguing candidate for the design of new NLO materials. The combination of the polar urea group (a strong hydrogen bond donor and acceptor) with the cyclohexanone (B45756) ring could lead to favorable crystalline structures with significant hyperpolarizability. The ethyl and cyclohexyl groups can be systematically modified to fine-tune the electronic and steric properties of the molecule, thereby optimizing its NLO response. The development of such derivatives could lead to new materials with tailored optical properties suitable for advanced photonic devices. bohrium.commdpi.com
Table 2: Examples and Properties of Urea-Based Non-Linear Optical Materials
| Material | Crystal System | Key NLO Property | Potential Application |
|---|---|---|---|
| Urea Phosphoric Acid (UP) | Orthorhombic bohrium.com | Good transparency, high laser damage threshold (3.2 GW/cm²), third-order susceptibility (χ³) of 4.1130 × 10⁻⁹ esu. bohrium.com | Optoelectronic devices, optical switching. bohrium.com |
| Urea para-nitrophenol (UPN) | Triclinic researchgate.net | Large transmittance properties with a linear band gap energy of 3.18 eV. researchgate.net | Optoelectronic applications. researchgate.net |
| Urea Glutaric Acid (UGA) | Not specified | Exhibits negative non-linearity and two-photon absorption, indicating third-order NLO response. mdpi.com | Photonic and optoelectronic devices. mdpi.com |
| Urea-admixtured L-alanine (ULA) | Not specified | Confirmed second harmonic generation (SHG) and third-order NLO properties. researchgate.net | NLO devices. researchgate.net |
Future Research Directions and Methodological Advancements
Development of Sustainable and Green Synthetic Protocols
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 1-Ethyl-3-(4-oxocyclohexyl)urea is a prime candidate for the application of green chemistry principles. ureaknowhow.com Future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. ureaknowhow.comrsc.org
One promising approach involves the use of greener reagents and solvents. Traditional methods for synthesizing urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022). nih.gov Researchers are actively exploring safer alternatives, such as N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and does not produce chlorinated byproducts. nih.gov Another sustainable strategy is the direct reaction of amines with carbon dioxide, a readily available and non-toxic C1 building block, at atmospheric pressure and room temperature. rsc.org The synthesis of urea derivatives from primary aliphatic amines and CO2 has been achieved without the need for catalysts or organic solvents, offering a significantly greener pathway. rsc.org
For the cyclohexanone (B45756) moiety, green oxidation methods for cyclohexanol (B46403) are being investigated. These methods aim to replace traditional chromium-based oxidations, which are carcinogenic and produce hazardous waste. scribd.com An environmentally friendly alternative involves the oxidation of cyclohexanol using sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid, which produces non-hazardous byproducts like water and sodium chloride. scribd.comquizlet.com Other research focuses on using hydrogen peroxide as a green oxidant with catalysts like sodium tungstate (B81510) or hexagonal tungsten trioxide (h-WO3) nanorods. researchgate.netresearchgate.net
The concept of "on-water" synthesis, where reactions are carried out in water, also presents a sustainable option for producing unsymmetrical ureas. This method simplifies product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction
The application of AI extends to predicting the outcomes of clinical trials, which could help in designing more efficient and successful studies. nih.gov As the volume of biomedical data continues to grow, the role of AI and ML in analyzing this information to extract actionable insights will become increasingly vital for the pharmaceutical industry. nih.gov
Design of Novel Analytical Techniques for Enhanced Detection and Quantification
The accurate detection and quantification of this compound in various matrices are crucial for research, development, and potential future applications. While standard analytical techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used for the characterization of urea derivatives, there is a continuous drive to develop more sensitive, selective, and rapid analytical methods. researchgate.netmdpi.com
Future research in this area may focus on the development of novel biosensors for the real-time monitoring of urea-based compounds. These sensors could utilize enzymatic reactions or specific molecular recognition elements to achieve high selectivity. researchgate.net Chemiluminescence-based detection methods are also being explored to improve the sensitivity and selectivity of urea determination. researchgate.net
In clinical chemistry, where urea levels are an important diagnostic marker, the development of methods that are fast, easy to use, and accurate for measuring microgram quantities of urea is a priority. google.com While traditional methods like the urease-Nessler and urease-Berthelot assays have been widely used, they have drawbacks such as the use of toxic reagents and sensitivity to ammonia (B1221849) contamination. google.com Novel reagent mixtures and indicator dyes are being developed to improve the enzymatic assays for urea, making them more robust and less susceptible to temperature changes. google.com
For complex biological samples, advanced separation techniques coupled with high-resolution mass spectrometry will continue to be essential for the unambiguous identification and quantification of this compound and its metabolites.
Exploration of Unprecedented Chemical Reactivities and Catalytic Transformations
The structural features of this compound, namely the urea moiety and the cyclohexanone ring, offer a rich playground for exploring novel chemical reactivities and catalytic transformations. Future research is expected to uncover new synthetic applications for this and related molecules.
The urea functional group can participate in a variety of reactions, including acting as a hydrogen bond donor in organocatalysis. The conformational preferences of urea derivatives, which are influenced by substitution on the nitrogen atoms, play a key role in their reactivity. nih.gov The exploration of new catalytic systems could enable the selective functionalization of the urea nitrogens or the carbonyl group, leading to the synthesis of diverse molecular architectures.
The cyclohexanone ring provides a handle for a wide range of transformations. For instance, catalytic oxidation of the cyclohexanone to form dicarboxylic acids like adipic acid is an important industrial process. dtu.dk Future research could explore selective catalytic oxidations of this compound to generate novel dicarboxylic acid-containing urea derivatives. Furthermore, the ketone functionality can be a site for various carbon-carbon bond-forming reactions, allowing for the elaboration of the cyclohexyl ring.
The interplay between the urea and cyclohexanone functionalities within the same molecule could lead to unprecedented intramolecular reactions and rearrangements under specific catalytic conditions. The investigation of such transformations could open up new avenues for the synthesis of complex heterocyclic compounds with potential biological activity. The use of ultrasound in promoting chemical reactions, which has been shown to shorten reaction times and reduce energy consumption in the oxidation of cyclohexanol, could also be explored for transformations involving this compound. researchgate.net
Q & A
Q. What are the key steps in synthesizing 1-Ethyl-3-(4-oxocyclohexyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves three stages:
- Cyclization : Formation of the 4-oxocyclohexyl group via acid- or base-catalyzed cyclization of precursors (e.g., ketones or esters) .
- Ethylation : Introduction of the ethyl group using alkylating agents like ethyl bromide under nucleophilic substitution conditions.
- Urea Formation : Reaction of the ethylamine intermediate with a 4-oxocyclohexyl isocyanate to form the urea moiety. Optimization strategies include:
- Temperature Control : Higher temperatures (80–100°C) for urea bond formation to enhance reaction rates .
- Catalyst Selection : Use of triethylamine or DMAP to improve yields in urea synthesis .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and urea carbonyl (δ ~155–160 ppm) .
- IR : Peaks at ~1640–1680 cm⁻¹ (C=O stretch of urea) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.15) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
A 2³ factorial design can evaluate three variables (temperature, catalyst concentration, solvent ratio) to maximize yield and purity:
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 70°C | 100°C |
| Catalyst | 0.1 eq. | 0.3 eq. |
| DMF:H₂O | 9:1 | 7:3 |
| Statistical analysis (ANOVA) identifies interactions, such as temperature-catalyst synergy improving yields by 15% . |
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition studies may arise from:
- Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Analogues : Compare activity against analogues (e.g., 1-cyclohexyl-3-(4-oxocyclohexyl)urea) to isolate the ethyl group’s role .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using tools like RevMan to calculate weighted averages .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating inconsistent spectral data?
- PCA (Principal Component Analysis) : Reduces NMR/IR dataset dimensionality to identify outliers .
- Bland-Altman Plots : Compare inter-lab reproducibility of mass spectrometry results .
- Limit of Detection (LOD) : Calculate via signal-to-noise ratios (e.g., LOD = 3.3σ/S for HPLC purity analysis) .
Q. How do reaction mechanisms differ when substituting the ethyl group with bulkier alkyl chains?
- Steric Effects : Bulkier groups (e.g., isopropyl) reduce urea bond formation yields by 20–30% due to hindered isocyanate-amine interactions .
- Electronic Effects : Electron-withdrawing substituents (e.g., CF₃) increase electrophilicity of the isocyanate, accelerating urea formation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to derive rate constants (k = 0.05 min⁻¹ for ethyl vs. k = 0.03 min⁻¹ for isopropyl) .
Application-Oriented Questions
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
- Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ ~10 µM) .
- Enzyme Inhibition : COX-2 inhibition assays using fluorogenic substrates (e.g., SC-560 as a positive control) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to estimate half-life (t₁/₂ > 60 min suggests favorable pharmacokinetics) .
Q. How can structural modifications enhance the compound’s solubility for formulation studies?
- Salt Formation : Hydrochloride salts increase aqueous solubility by 5-fold .
- PEGylation : Attach polyethylene glycol (PEG-400) to the urea nitrogen via carbamate linkage .
- Co-Crystallization : Use succinic acid as a co-former to improve dissolution rates (e.g., 85% release in 30 min vs. 50% for pure compound) .
Tables for Key Data
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 65 | 92 | Low cost |
| Microwave-Assisted | 85 | 98 | Reduced reaction time (2h) |
| Flow Chemistry | 78 | 95 | Scalability |
Table 2: Biological Activity of Analogues
| Compound | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| This compound | 12.4 | 0.8 |
| 1-Cyclohexyl-3-(4-oxocyclohexyl)urea | 18.7 | 0.5 |
| 1-Isopropyl-3-(4-oxocyclohexyl)urea | 25.9 | 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
